Bienvenue dans la boutique en ligne BenchChem!

Asteltoxin

Extracellular Vesicle EV inhibitor AMPK/mTORC1

Asteltoxin uniquely inhibits extracellular vesicle (EV) secretion via AMPK-mediated mTORC1 inactivation—a functional activity absent in citreoviridin and aurovertin. Its established total synthesis routes and unambiguously determined absolute stereochemistry provide superior synthetic tractability for analog library generation. With defined intermediate ATPase potency on E. coli BF1-ATPase and well-characterized fluorescence properties upon enzyme interaction, it is an essential SAR comparator across the polyene pyrone inhibitor class. Select asteltoxin for dual EV biology and mitochondrial ATPase research programs requiring a structurally defined, synthetically accessible chemical probe unavailable from class analogs.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
CAS No. 79663-49-3
Cat. No. B162491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsteltoxin
CAS79663-49-3
Synonyms6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O
InChIInChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1
InChIKeyGPXPJKFETRLRAS-AHUKKWBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asteltoxin (CAS 79663-49-3): Polyene Pyrone Mycotoxin with Differentiated Mitochondrial ATP Synthase and Extracellular Vesicle Inhibition Profile


Asteltoxin (CAS 79663-49-3) is a polyene α-pyrone mycotoxin produced by fungal species including Aspergillus stellatus and Emericella variecolor [1]. It belongs to a structurally defined class of furofuran-containing F1F0-ATPase β-subunit inhibitors that includes aurovertin, citreoviridin, and verrucosidin, all sharing an α-pyrone polyene core [2]. Asteltoxin inhibits mitochondrial ATP synthase and, unlike its closest structural analogs, has been functionally characterized as an inhibitor of extracellular vesicle (EV) secretion via AMPK-mediated mTORC1 inactivation [3]. Its absolute stereochemistry has been determined [4], and total synthesis routes have been established [5], distinguishing it from less well-characterized or synthetically inaccessible class members.

Asteltoxin (CAS 79663-49-3): Why Structural Analogs Cannot Substitute Without Experimental Validation


Although asteltoxin shares the α-pyrone polyene core with aurovertin B, citreoviridin, and verrucosidin, direct biochemical evidence demonstrates that these compounds exhibit quantitatively distinct inhibitory potencies on ATPase enzymes [1]. The terminal ring system opposite the α-pyrone end of the molecule plays a decisive role in inhibitory and binding properties with respect to ATPase [2], and asteltoxin's unique functional activity as an EV secretion inhibitor via AMPK/mTORC1 modulation is not reported for citreoviridin or aurovertin [3]. The methyltransferase domain architecture in the biosynthetic gene cluster and the stereochemical configuration of the bis-tetrahydrofuran moiety further distinguish asteltoxin from its analogs in ways that directly affect target engagement [4]. Consequently, substitution with citreoviridin or aurovertin without prior experimental validation risks both quantitative differences in ATPase inhibition potency and qualitative loss of EV-directed functional activity.

Asteltoxin (CAS 79663-49-3): Quantitative Comparative Evidence for Procurement Decision-Making


Asteltoxin EV Secretion Inhibition IC50 = 2.1 μg/mL in HT29 Cells vs. Absence of Comparable EV Activity in Citreoviridin or Aurovertin

Asteltoxin exhibits functional activity as an extracellular vesicle (EV) secretion inhibitor with an IC50 of 2.1 μg/mL for CD63-positive EV production in HT29 colorectal cancer cells, with no significant cytotoxicity at concentrations up to 100 μg/mL (IC50 > 100 μg/mL) [1]. This EV-inhibitory activity occurs via AMPK-mediated mTORC1 inactivation and is not reported for structurally related class members citreoviridin or aurovertin, which are characterized primarily as mitochondrial ATPase inhibitors without documented EV-directed functional activity [2]. The EV inhibition is observed at low concentrations that do not induce mitochondrial damage, distinguishing asteltoxin's functional profile from broader mitochondrial toxins.

Extracellular Vesicle EV inhibitor AMPK/mTORC1

Asteltoxin ATPase Inhibitory Potency: Intermediate Between Citreoviridin and Aurovertin with Documented Binding Site Overlap

In direct comparative enzyme assays using Escherichia coli BF1-ATPase, asteltoxin inhibited ATPase activity with a potency intermediate between that of citreoviridin and aurovertins [1]. Asteltoxin exhibited no inhibitory effect on BF1 isolated from an aurovertin-resistant mutant, confirming shared binding site overlap with aurovertin [2]. Like aurovertin, asteltoxin showed large enhancement of fluorescence upon interaction with BF1, which was further stimulated by ADP and quenched by Mg2+, with binding data indicating one binding site per BF1 in the presence of ADP [3]. In mitochondrial respiration assays, asteltoxin strongly inhibited state 3 respiration in a manner that was released by the uncoupling agent 2,4-dinitrophenol (DNP), localizing its action site to the mitochondrial energy transfer system and demonstrating strong depression of Mg2+-ATPase activity with only slight effects on Na+,K+-activated ATPase in microsomes [4].

ATPase inhibition F1F0-ATP synthase mitochondrial respiration

Asteltoxin Absolute Stereochemistry Established: (+)-Asteltoxin Configuration Resolved via Degradation Analysis

The absolute stereochemistry of (+)-asteltoxin has been definitively determined through experiments that include the conversion of R-isopropylidene glyceraldehyde into degradation product 2 [1]. This stereochemical resolution provides unambiguous structural information that distinguishes asteltoxin from several class members (including certain aurovertin derivatives) for which absolute stereochemistry was either unknown at the time of initial isolation or required later revision. The establishment of absolute configuration is critical for understanding target engagement, given that the bis-tetrahydrofuran moiety of asteltoxin contains multiple chiral centers that directly influence binding to the ATPase β-subunit [2].

Stereochemistry absolute configuration structure elucidation

Asteltoxin Total Synthesis Routes Established: (+)-Asteltoxin Synthesized via Convergent Horner-Emmons Olefination Strategy

A convergent total synthesis of (+)-asteltoxin has been achieved via Horner-Emmons olefination of bis(tetrahydrofuran) aldehyde 53 and α-pyrone phosphonate 5 [1]. The racemic (±)-asteltoxin was also synthesized earlier [2], and an alternative total synthesis route using D-glucose as an enantiomerically pure starting material has been described [3]. This synthetic accessibility contrasts with certain class members (e.g., specific aurovertin congeners) that have not been fully synthesized or require more complex synthetic strategies. The existence of multiple validated synthetic routes provides greater supply chain reliability for researchers requiring larger quantities than can be obtained via fermentation.

Total synthesis chemical probe supply synthetic accessibility

Asteltoxin (CAS 79663-49-3): Optimal Research Applications Based on Differentiated Evidence


Extracellular Vesicle (EV) Biology and Exosome Secretion Studies

Asteltoxin is a validated EV secretion inhibitor with an IC50 of 2.1 μg/mL for CD63-positive EV production in HT29 cells, operating via AMPK-mediated mTORC1 inactivation at concentrations that do not induce mitochondrial damage [1]. Unlike citreoviridin or aurovertin, which lack documented EV-inhibitory activity, asteltoxin provides a defined chemical probe for investigating MVB fate regulation and lysosomal activation pathways. Researchers studying exosome biology, EV-mediated intercellular communication, or EV-targeted therapeutic discovery should prioritize asteltoxin over other mitochondrial ATPase inhibitors that have not been validated in EV assays.

Mitochondrial ATP Synthase Structure-Activity Relationship (SAR) Studies

For laboratories conducting comparative SAR studies across the aurovertin-citreoviridin inhibitor class, asteltoxin occupies a well-defined intermediate potency position on E. coli BF1-ATPase [1]. Its binding site overlaps with aurovertin (as demonstrated by lack of activity on aurovertin-resistant mutants), and its fluorescence properties upon BF1 interaction are well-characterized, with ADP stimulation and Mg2+ quenching documented [2]. This makes asteltoxin a valuable comparator compound for mapping the structural determinants of ATPase inhibition across the polyene pyrone family.

AMPK/mTORC1 Signaling Pathway Investigation

Asteltoxin attenuates cellular ATP levels and induces AMPK-mediated mTORC1 inactivation at concentrations of 1-10 μg/mL in PC-3 prostate cancer cells, with subsequent translocation of MiT/TFE transcription factors to the nucleus and promotion of lysosomal gene transcription [1]. This mechanism is distinct from the direct ATPase inhibition profile that dominates the characterization of citreoviridin and aurovertin. Researchers investigating energy-sensing pathways, mTORC1 regulation, or lysosomal biogenesis should select asteltoxin for its unique dual activity profile.

Natural Product Total Synthesis and Chemical Probe Development

Asteltoxin benefits from multiple established total synthesis routes, including convergent Horner-Emmons olefination and D-glucose-derived approaches, providing greater synthetic accessibility than many class members [1][2]. Its absolute stereochemistry is unambiguously determined [3]. For medicinal chemistry groups seeking to generate analog libraries or prepare structurally defined chemical probes for target engagement studies, asteltoxin offers a more synthetically tractable scaffold than aurovertin derivatives lacking established total synthesis routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asteltoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.